molecular formula C7H9BrN2O B2757385 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde CAS No. 1784213-20-2

4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde

Cat. No.: B2757385
CAS No.: 1784213-20-2
M. Wt: 217.066
InChI Key: RQEUVUJHQLWWDD-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the bromination of 5-ethyl-2-methylpyrazole followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products:

    Oxidation: 4-Bromo-5-ethyl-2-methylpyrazole-3-carboxylic acid.

    Reduction: 4-Bromo-5-ethyl-2-methylpyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde has been explored for its applications in:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.

    Medicine: Investigation as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactive aldehyde group.

Mechanism of Action

The mechanism by which 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

    4-Bromo-5-ethyl-2-methylpyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    5-Ethyl-2-methylpyrazole-3-carbaldehyde: Lacks the bromine atom, which may affect its biological activity and reactivity.

Uniqueness: 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde stands out due to the presence of both the bromine atom and the aldehyde group, which confer unique reactivity and potential biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEUVUJHQLWWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Br)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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